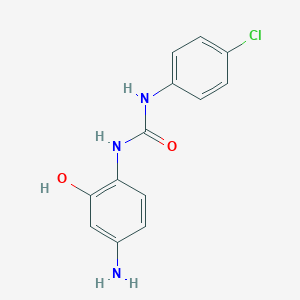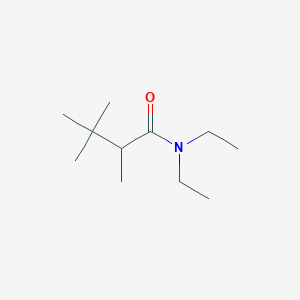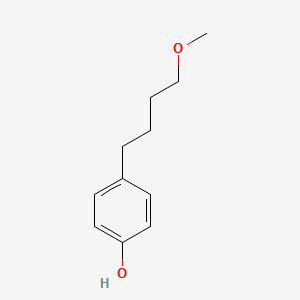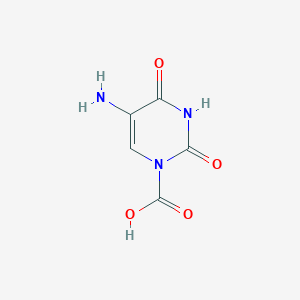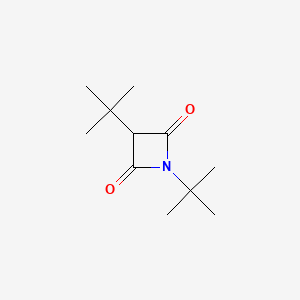
1,3-Di-tert-butylazetidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-tert-butylazetidine-2,4-dione is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butylazetidine-2,4-dione can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, has been reported to enhance the efficiency of the synthesis process . The scalability of these methods makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-tert-butylazetidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl groups and the nitrogen atoms in the azetidine ring.
Common Reagents and Conditions
Substitution: Substitution reactions can be performed using nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,3-Di-tert-butylazetidine-2,4-dione has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3-Di-tert-butylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as lipoxygenase, by binding to the active site and preventing substrate access . Additionally, it may modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: A five-membered heterocyclic compound with similar biological activities, including antihyperglycemic and anti-inflammatory properties.
Cyclohexane-1,3-dione: A six-membered ring compound used as a herbicide and in the synthesis of various organic molecules.
Benzodithiophene-4,8-dione: A compound used in the development of organic light-emitting materials and photovoltaic devices.
Uniqueness
1,3-Di-tert-butylazetidine-2,4-dione is unique due to its four-membered azetidine ring structure, which imparts distinct chemical reactivity and stability. The presence of tert-butyl groups enhances its steric hindrance, making it less prone to certain types of chemical reactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
92014-33-0 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1,3-ditert-butylazetidine-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)7-8(13)12(9(7)14)11(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
DFDDXBPPRJKQSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(=O)N(C1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
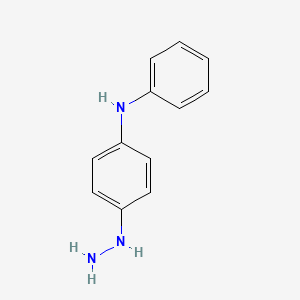
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
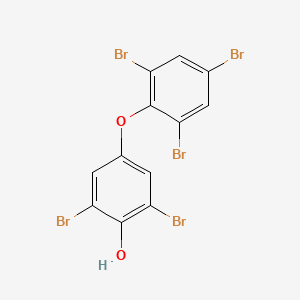
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)


